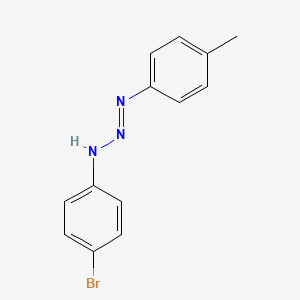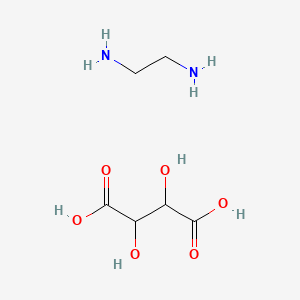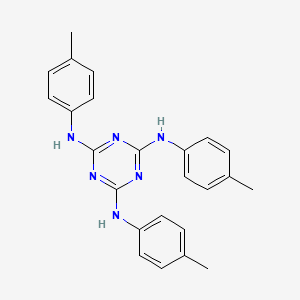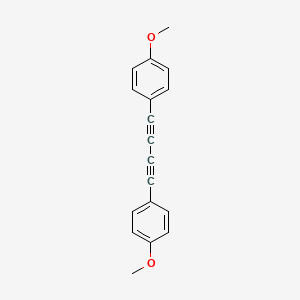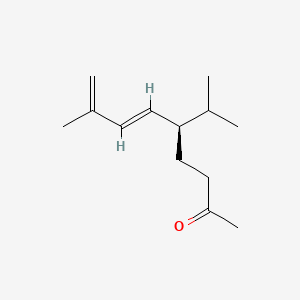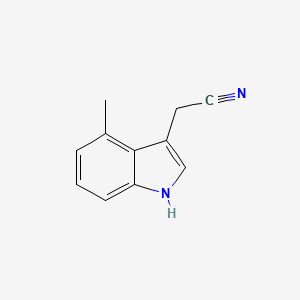
2-(4-methyl-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(4-methyl-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C11H10N2. It has a molecular weight of 170.21000 . The compound is part of the indole family, which is a group of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of “2-(4-methyl-1H-indol-3-yl)acetonitrile” involves several steps. One synthetic route involves the use of sodium cyanide and trimethyl- (4-me… CAS#:1207684-07-8, yielding approximately 73% of the desired product . Another synthetic route involves the use of 4-methylgramine and potassium cyanide, yielding approximately 95% of the desired product .Molecular Structure Analysis
The molecular structure of “2-(4-methyl-1H-indol-3-yl)acetonitrile” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a methyl group attached to the 4-position of the indole ring and an acetonitrile group attached to the 2-position .Scientific Research Applications
RNA Methylation Inhibition
Recent research highlights the role of indoles in RNA methylation:
- m6A RNA Methyltransferase : “2-(4-methyl-1H-indol-3-yl)acetonitrile” may inhibit this enzyme, impacting mRNA functions and potentially influencing cancer progression .
Other Applications
Indole derivatives find applications beyond the mentioned fields:
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids InCl3 mediated heteroarylation of indoles and their … Discovery of substituted indole derivatives as allosteric … A brief review of the biological potential of indole derivatives
Future Directions
The future directions for “2-(4-methyl-1H-indol-3-yl)acetonitrile” could involve further studies on its synthesis, chemical reactions, and biological activities. Given the importance of indole compounds in medicinal chemistry, this compound could potentially be explored for its therapeutic potential .
properties
IUPAC Name |
2-(4-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDDIXMDIVLTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647998 | |
| Record name | (4-Methyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-indol-3-yl)acetonitrile | |
CAS RN |
23084-32-4 | |
| Record name | (4-Methyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

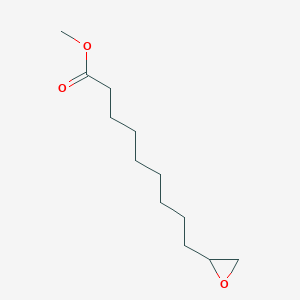

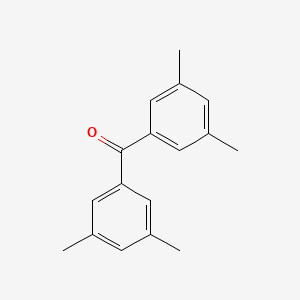
![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)
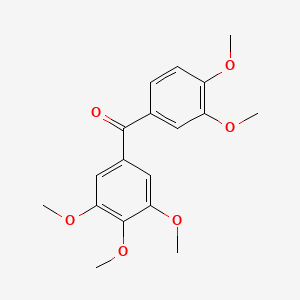
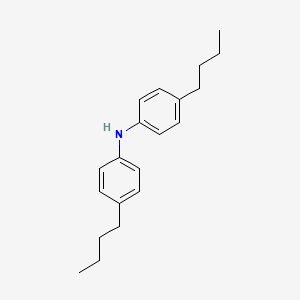
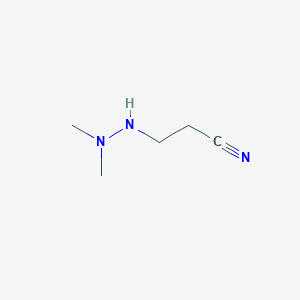
![1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B3049951.png)
